molecular formula C2H6F2O B14345998 Ethane, 1,1-difluoro-, hydrate CAS No. 92533-01-2

Ethane, 1,1-difluoro-, hydrate

Cat. No.: B14345998
CAS No.: 92533-01-2
M. Wt: 84.07 g/mol
InChI Key: TZYYNNXEKYAKTD-UHFFFAOYSA-N
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Description

Overview of Clathrate Hydrate (B1144303) Structures and Formation Principles

Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids in which a framework of hydrogen-bonded water molecules encapsulates small "guest" molecules. gfz-potsdam.deaip.orgwikipedia.org These are not chemical compounds in the traditional sense, as the guest molecules are trapped within cavities, or "cages," of the water lattice through weak van der Waals forces, rather than being chemically bonded. wikipedia.orgnih.gov The formation of these non-stoichiometric inclusion compounds is favored by conditions of low temperature and elevated pressure, where sufficient water and suitable guest molecules are present. gfz-potsdam.delsbu.ac.uk

The water molecules, or "host" molecules, arrange themselves into polyhedral cages that connect to form a three-dimensional lattice. gfz-potsdam.de The three most common crystal structures for clathrate hydrates are designated as cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH). aip.orgnih.gov The specific structure that forms is primarily determined by the size and shape of the guest molecule. nih.gov

Structure I (sI): The unit cell of sI hydrate is composed of two small pentagonal dodecahedron cages (5¹²) and six larger tetrakaidecahedron cages (5¹²6²), formed from 46 water molecules. researchgate.net

Structure II (sII): The sII unit cell contains sixteen small 5¹² cages and eight large hexakaidecahedron cages (5¹²6⁴), constructed from 136 water molecules. researchgate.net

Structure H (sH): This structure is more complex and requires two different guest molecules to stabilize—one small and one large.

The process of hydrate formation begins with nucleation, where a critical number of hydrate cages form at the interface between the aqueous phase and the guest molecule phase, followed by crystal growth. gfz-potsdam.delsbu.ac.uk

Ethane (B1197151), 1,1-difluoro- (also known as HFC-152a or R-152a) is a hydrofluorocarbon that acts as a guest molecule to form a clathrate hydrate. wikipedia.org Extensive research, including powder X-ray diffraction and Raman spectroscopic studies, has unequivocally identified that Ethane, 1,1-difluoro-, hydrate crystallizes in the structure I (sI) framework. researchgate.netacs.orgacs.org

Historical Context of this compound Research

The study of clathrate hydrates began in 1810 with the work of Sir Humphry Davy, who discovered that chlorine gas could form a solid hydrate with water. gfz-potsdam.dewikipedia.org For over a century, they were largely regarded as a laboratory curiosity. gfz-potsdam.de This changed in 1934 when E.G. Hammerschmidt identified them as the cause of blockages in natural gas pipelines, sparking significant industrial and academic research. wikipedia.org The term "clathrate" was formally introduced by H. M. Powell in 1945 to describe these host-guest inclusion compounds. wikipedia.org

Research into refrigerant hydrates, including that of Ethane, 1,1-difluoro-, gained momentum in the latter half of the 20th century. A key motivation was the search for materials suitable for phase-change cold storage applications, with American scientists proposing the use of Freon hydrates for this purpose in 1982. researchgate.net

Contemporary Significance of this compound in Academic Research

Advanced Structural and Thermodynamic Studies: Modern analytical techniques are employed to gain a deeper understanding of HFC-152a hydrate. High-pressure studies have investigated its thermodynamic stability boundaries up to 370 MPa. acs.orgacs.org These experiments confirmed that HFC-152a hydrate maintains its sI structure even at very high pressures. acs.org Furthermore, in-situ Raman spectroscopy has been used to probe the guest-host interactions at a molecular level. acs.org These studies have revealed that HFC-152a molecules, being relatively large for an sI former, exclusively occupy the large 5¹²6² cages of the structure, while the small 5¹² cages remain vacant. researchgate.netacs.org

Gas Separation and Storage: The selective nature of hydrate formation is being explored for gas separation processes. HFC-152a has been studied in mixed-gas systems, for example, with carbon dioxide, to understand how it influences the structure and formation conditions of the resulting mixed hydrate. researchgate.netnih.gov Such research is relevant for developing technologies for CO2 capture and storage. nih.gov

Research Data Tables

Table 1: Phase Equilibrium Data for this compound

This table presents key equilibrium points for the HFC-152a + water system. The quadruple point Q₂ represents the equilibrium where hydrate (H), aqueous phase (L₁), HFC-152a-rich liquid phase (L₂), and gas phase (G) coexist and is considered a practical upper temperature and pressure limit for the hydrate in the presence of a vapor phase. acs.orgresearchgate.net

Phase ConditionTemperature (K)Pressure (MPa)Reference
Quadruple Point (H+L₁+L₂+G)288.05 ± 0.150.44 ± 0.01 acs.orgresearchgate.net
Three-Phase (H+L₁+G) Equilibrium279.7 to 287.7- aiche.org
High-Pressure Stability Limitup to 319.30up to 370 acs.orgacs.org

Table 2: Crystallographic and Molecular Properties of this compound

This table summarizes the structural and molecular characteristics of HFC-152a hydrate based on crystallographic and spectroscopic analyses.

PropertyValue / DescriptionReference
Crystal StructureStructure I (sI) researchgate.netacs.orgresearchgate.net
Unit Cell Composition2(5¹²) ⋅ 6(5¹²6²) ⋅ 46H₂O researchgate.net
Cage OccupancyHFC-152a molecules occupy only the large (5¹²6²) cages. Small (5¹²) cages remain vacant. researchgate.netacs.orgacs.org
Hydration Number~7.74 researchgate.net
Structural StabilitysI structure is maintained up to 370 MPa. acs.orgacs.org

Compound Nomenclature

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92533-01-2

Molecular Formula

C2H6F2O

Molecular Weight

84.07 g/mol

IUPAC Name

1,1-difluoroethane;hydrate

InChI

InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2

InChI Key

TZYYNNXEKYAKTD-UHFFFAOYSA-N

Canonical SMILES

CC(F)F.O

Origin of Product

United States

Thermodynamic Equilibrium and Phase Behavior of Ethane, 1,1 Difluoro , Hydrate Systems

Phase Equilibrium Conditions and Diagrams

The phase behavior of the HFC-152a hydrate (B1144303) system describes the state of the substances (solid hydrate, liquid water, ice, liquid HFC-152a, and gaseous HFC-152a) under different thermodynamic conditions. Equilibrium is achieved when the chemical potential of each component is equal across all co-existing phases.

The stability of HFC-152a hydrate is defined by a phase boundary on a temperature-pressure diagram. This boundary represents the conditions where the solid hydrate phase can coexist in equilibrium with other phases, typically liquid water (Lw) and a vapor phase (V), or ice (I) and a vapor phase at lower temperatures. Experimental measurements using isochoric pressure-search methods have been employed to determine these three-phase (Lw-H-V and I-H-V) equilibrium points. researchgate.net

Data indicates that HFC-152a forms hydrates at relatively moderate pressures and temperatures above the freezing point of water. For instance, equilibrium conditions have been measured in temperature ranges of 264.72 K to 288.15 K and pressure ranges of 49.5 kPa to 443.7 kPa. researchgate.net

Below is a table of experimentally determined three-phase equilibrium data for the Ethane (B1197151), 1,1-difluoro- hydrate system.

Temperature (K)Pressure (kPa)Reference
279.7153.3 researchgate.net
282.7218.5 researchgate.net
285.2303.4 researchgate.net
287.7421.6 researchgate.net
288.15443.7 researchgate.net

The equilibrium conditions of HFC-152a hydrate are significantly influenced by the phases present in the system. The phase behavior of this binary system (HFC-152a and water) is complex and can involve multiple phases simultaneously. A critical feature of this system is the quadruple point, an invariant point where four phases—solid hydrate (H), an aqueous liquid phase (Lw), an HFC-152a-rich liquid phase (Lg), and a vapor phase (V)—coexist in equilibrium. For the HFC-152a system, this point has been located at a temperature of 288.05 K (± 0.15 K) and a pressure of 0.44 MPa (± 0.01 MPa). researchgate.net

Originating from this quadruple point are four distinct three-phase equilibrium curves that define the stability regions:

Hydrate + Aqueous Phase + Vapor (H-Lw-V): This is the most commonly studied equilibrium line, defining hydrate stability in the presence of water and gaseous HFC-152a.

Hydrate + HFC-152a-Rich Liquid + Vapor (H-Lg-V): This curve represents the equilibrium at conditions where the hydrate coexists with liquid HFC-152a and its vapor.

Hydrate + Aqueous Phase + HFC-152a-Rich Liquid (H-Lw-Lg): This boundary exists at higher pressures where the vapor phase condenses.

Aqueous Phase + HFC-152a-Rich Liquid + Vapor (Lw-Lg-V): This curve represents the vapor-liquid equilibrium of the HFC-152a and water system in the absence of a solid hydrate phase. researchgate.net

The presence of these multiple phases dictates the thermodynamic landscape and the specific pressure-temperature conditions required for hydrate formation or dissociation.

Thermodynamic Stability and Driving Forces for Formation

The formation of a clathrate hydrate is a crystallization process driven by the system's tendency to reach a state of minimum Gibbs free energy. The stability of the hydrate phase relative to separate water and gas phases is determined by thermodynamic properties such as enthalpy and entropy.

The formation of HFC-152a hydrate from liquid water and gaseous HFC-152a is an exothermic process, meaning it releases heat. The enthalpy of dissociation (the energy required to break down the hydrate into water and gas) is a key measure of hydrate stability. This value can be calculated from experimental pressure-temperature equilibrium data using the Clausius-Clapeyron equation. mdpi.com For hydrofluorocarbon (HFC) hydrate systems in general, the enthalpy of dissociation to gaseous HFC and water is approximately 140 kJ·mol⁻¹. researchgate.net This significant release of energy upon formation (and absorption upon dissociation) is what makes these materials suitable for thermal energy storage applications. The entropy change for hydrate formation is negative, as the system becomes more ordered when water and gas molecules arrange into a crystalline structure.

The fundamental principle governing phase equilibrium is the minimization of the total Gibbs free energy of the system. wikipedia.org For a system containing water and HFC-152a, hydrate formation will occur spontaneously at a given temperature and pressure only if the Gibbs free energy of the hydrate phase is lower than the combined Gibbs free energy of the separate liquid water/ice and gaseous/liquid HFC-152a phases. The phase equilibrium curve represents the points where the Gibbs free energy of the hydrate phase is equal to that of the constituent components in their non-hydrated state. Thermodynamic models often use an isofugacity criterion, which is equivalent to minimizing Gibbs energy, to predict these equilibrium conditions. This involves calculating the fugacity (a measure of chemical potential) of each component in all potential phases, with equilibrium being the state where the fugacities are balanced.

Effects of Impurities and Additives on Thermodynamic Equilibrium

The presence of other chemical species in the water phase can significantly alter the thermodynamic equilibrium conditions for HFC-152a hydrate formation. These substances are generally classified as either inhibitors or promoters.

Thermodynamic hydrate inhibitors (THIs) are substances that shift the hydrate phase boundary to lower temperatures and/or higher pressures, thereby making hydrate formation more difficult. Common THIs include salts (e.g., sodium chloride, calcium chloride) and alcohols (e.g., methanol, ethanol). medwinpublishers.comredalyc.org By dissolving in water, these solutes lower the activity of water, which, according to the principles of solid solution theory, destabilizes the hydrate lattice. researchgate.net For example, the presence of NaCl in the aqueous phase has been shown to decrease the thermodynamic stability of similar HFC hydrates, shifting the equilibrium curve to higher pressures for a given temperature. researchgate.net Likewise, CaCl2 shifts the equilibrium phase boundary toward lower temperatures as its concentration increases. researchgate.net This inhibition effect is crucial for preventing unwanted hydrate plugs in industrial applications like refrigeration.

Conversely, promoters are substances that shift the equilibrium curve to higher temperatures and/or lower pressures, making hydrate formation easier. While less commonly studied for HFC-152a systems specifically, certain low-molecular-weight hydrocarbons can act as promoters in mixed-gas hydrate systems. The addition of these substances can stabilize the hydrate structure, allowing it to form under less stringent conditions.

Influence of Electrolytes (Salts) on Ethane, 1,1-difluoro-, Hydrate Phase Equilibria

The presence of electrolytes, or salts, in an aqueous solution significantly impacts the phase equilibrium of gas hydrates, including those formed with Ethane, 1,1-difluoro-. Generally, salts act as thermodynamic inhibitors, shifting the hydrate-liquid-vapor (H-Lw-V) equilibrium curve to lower temperatures and higher pressures. This inhibition effect is primarily due to the competition for water molecules between the hydrate formation process and the hydration of ions in the solution.

Recent research has systematically investigated the thermodynamic effects of various salts on the phase equilibrium of HFC-152a hydrates. A study utilizing a high-pressure micro-differential scanning calorimeter (µDSC) established the phase equilibrium curves for HFC-152a hydrate in the presence of sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl₂), and magnesium chloride (MgCl₂). The results clearly demonstrate that an increase in the concentration of these salts leads to a more pronounced shift of the hydrate formation conditions to harsher environments (i.e., lower temperatures and higher pressures). rsc.org

The inhibitory effect of different salts is not uniform and depends on the nature and valence of the ions. At a concentration of 1.5% by mass, the inhibitory strength on HFC-152a hydrate formation was observed to follow the trend: MgCl₂ > CaCl₂ > NaCl > KCl. rsc.org However, it is interesting to note that at higher salt concentrations, this trend can change. For instance, at higher concentrations, the inhibition trend was found to be NaCl > MgCl₂ > CaCl₂ > KCl. rsc.org This highlights the complex interactions between the ions and water molecules that influence hydrate stability.

The experimental data for the phase equilibrium of this compound in the presence of various electrolytes are presented in the interactive data table below.

Role of Thermodynamic Promoters on this compound Formation

While extensive research exists on the promotion effect of these substances on various gas hydrates, specific experimental data for this compound are less common. However, studies on analogous systems, such as ethane hydrate, provide valuable insights. For instance, research on the ethane-water-THF system has shown that THF can significantly reduce the pressure required for hydrate formation at a given temperature. nsmsi.ir This is because THF molecules occupy the large cages of the structure II (sII) hydrate, which allows the smaller ethane molecules to more readily occupy the remaining small cages, thereby stabilizing the hydrate structure at less extreme conditions.

It is important to note that the concentration of the promoter plays a critical role. In the case of ethane hydrate with THF, it was observed that at concentrations of 5 and 8 mol%, THF acted as a promoter. nsmsi.ir However, at a higher concentration of 10 mol%, it began to exhibit an inhibitory effect. nsmsi.ir This is attributed to the competing effects of water activity reduction and structural stabilization.

The table below illustrates the promoting effect of THF on the phase equilibrium of ethane hydrate, which can be considered indicative of the expected behavior for this compound.

Kinetics of Formation and Dissociation of Ethane, 1,1 Difluoro , Hydrate

Nucleation Mechanisms and Rates

Nucleation is the initial and often rate-limiting step in hydrate (B1144303) formation, involving the spontaneous formation of a stable crystalline nucleus from a supersaturated solution. This process is stochastic in nature and can be influenced by various factors, including the degree of subcooling, pressure, and the presence of impurities or surfaces. ijcce.ac.ir The time required for the first detectable hydrate crystals to appear is known as the induction time. ijcce.ac.ir Nucleation can proceed through two primary pathways: homogeneous and heterogeneous nucleation.

Homogeneous Nucleation Pathways

Homogeneous nucleation occurs in the bulk of a fluid phase in the absence of any foreign surfaces or particles. aps.org This process requires a higher degree of supersaturation or subcooling compared to heterogeneous nucleation because it involves the self-assembly of guest and water molecules into a critical-sized cluster that can spontaneously grow. aps.org The formation of these initial clusters is a random process, and many subcritical clusters may form and dissipate before a stable nucleus is achieved. For clathrate hydrates, this involves the organization of water molecules into the characteristic cage-like structures that encapsulate the guest gas molecules. While the fundamental principles of classical nucleation theory apply, specific experimental data on the homogeneous nucleation rates for 1,1-difluoroethane (B1215649) hydrate are not extensively available in the public domain.

Heterogeneous Nucleation on Surfaces

In most practical scenarios, hydrate nucleation is heterogeneous, meaning it is initiated on a foreign surface. copernicus.org These surfaces can include the walls of a container, impurities in the water, or even the gas-water interface itself. Surfaces can lower the energy barrier for nucleation by providing a template for the arrangement of water and guest molecules, thereby reducing the required degree of supersaturation and shortening the induction time. copernicus.org The properties of the surface, such as its roughness and wettability, can significantly influence the rate of heterogeneous nucleation. copernicus.org For instance, surfaces that promote the ordering of water molecules into ice-like structures can be effective nucleation sites. While the general principles of heterogeneous nucleation are well-understood, specific studies detailing the kinetics of 1,1-difluoroethane hydrate nucleation on various surfaces are limited.

Crystal Growth Kinetics and Morphologies

Following successful nucleation, the hydrate crystals begin to grow. The rate of crystal growth is influenced by factors such as heat and mass transfer, as well as the intrinsic kinetics of molecule incorporation into the crystal lattice. scispace.com The morphology of the growing crystals is a result of the interplay between these factors and the crystallographic structure of the hydrate.

Growth Rate Determination Methods

Several experimental techniques can be employed to determine the growth rate of hydrate crystals. These methods can be broadly categorized as those that track the change in crystal size over time and those that measure the depletion of the reactants (gas and water) from the surrounding phases.

One common approach is direct visual observation through a microscope, where the dimensions of a growing crystal can be measured over time. This is often performed in specialized high-pressure cells with optical access.

Another category of methods involves monitoring the consumption of the guest gas. In a constant volume, isochoric system, the rate of hydrate growth can be correlated with the decrease in pressure as the gas is incorporated into the hydrate structure. bohrium.com

Spectroscopic techniques can also provide insights into crystal growth. For instance, confocal micro-Raman spectroscopy can be used to measure concentration profiles in the liquid phase near the growing crystal surface, allowing for the determination of mass transfer kinetics. mdpi.comresearchgate.net

Table 1: Methods for Determining Hydrate Crystal Growth Rates

MethodPrincipleInformation Obtained
Direct Visual ObservationMicroscopic imaging of crystal size change over time.Crystal dimensions, growth rates of specific faces, morphological changes.
Gas Uptake MeasurementMonitoring pressure drop in an isochoric system.Overall gas consumption rate, which correlates to hydrate growth rate. bohrium.com
Confocal Micro-Raman SpectroscopyMeasuring concentration gradients near the crystal surface.Mass transfer coefficients, surface integration kinetics. mdpi.comresearchgate.net
Thermogravimetric Analysis (TGA)Measuring the mass of water in the hydrate phase.Amount of water converted to hydrate, overall extent of crystallization. hitachi-hightech.com

Crystalline Habit and Morphology Evolution

The external shape, or morphology, of a hydrate crystal is determined by the relative growth rates of its different crystallographic faces. The morphology of hydrate crystals can vary significantly with the conditions of their formation, such as the degree of subcooling (the difference between the equilibrium temperature and the actual temperature). scispace.com

Studies on other clathrate hydrates have identified distinct growth modes depending on the temperature and pressure conditions. For instance, in a three-component system involving difluoromethane, three growth behaviors were classified as "cover," "expansion," and "line." In the "cover" mode, a polycrystalline layer forms and covers the surface. The "expansion" mode involves growth not only along the surface but also into the gas phase. In the "line" mode, crystals initially form and grow along the three-phase interfacial line.

While these observations provide a framework for understanding the potential morphological evolution of 1,1-difluoroethane hydrate, detailed experimental studies on its specific crystalline habit under various growth conditions are not widely reported.

Dissociation Kinetics and Decomposition Pathways

The dissociation of gas hydrates is the process by which the crystalline structure breaks down, releasing the guest gas and water. The rate of dissociation is primarily governed by heat and mass transfer. For dissociation to occur, energy must be supplied to the hydrate to overcome the latent heat of dissociation. The released gas and water must then be transported away from the hydrate surface.

The driving force for dissociation is typically a change in temperature or pressure that moves the system outside of the hydrate stability zone. The rate of dissociation is influenced by the magnitude of this driving force. For example, a larger increase in temperature above the equilibrium point or a greater decrease in pressure below the equilibrium pressure will generally lead to a faster dissociation rate.

The decomposition pathway of a hydrate involves the breaking of the hydrogen bonds that form the water cages, leading to the release of the encapsulated guest molecules. Thermodynamic models can be used to predict the conditions at which dissociation will occur for refrigerants like HFC-152a. researchgate.net However, the kinetic aspects, including the rate of decomposition and the influence of factors such as heat transfer limitations and the presence of inhibitors or promoters, require specific experimental investigation. While there are studies on the dissociation of other clathrate hydrates, detailed kinetic data and the precise decomposition pathways for Ethane (B1197151), 1,1-difluoro-, hydrate are not extensively documented in publicly available literature.

Impact of External Fields and Interfacial Phenomena on Kinetics

External forces and interfacial properties at the boundaries between hydrate, water, and guest phases play a crucial role in the kinetics of both formation and dissociation.

In industrial applications, hydrates often exist in multiphase flow systems where they are subjected to fluid-induced shear. Flow dynamics can significantly impact kinetic rates.

Shear Rate: A higher shear rate can enhance the rate of hydrate dissociation. researchgate.net The fluid motion increases convective heat and mass transfer, efficiently delivering heat to the hydrate surface and carrying away the dissociated water and 1,1-difluoroethane molecules. This disrupts the boundary layers that can otherwise limit the dissociation process.

Interfacial tension (IFT) at the boundary between the hydrate solid and the surrounding fluid (water or guest phase) is a critical parameter influencing hydrate kinetics. rsc.org It governs the energy required to create new interfaces and affects how phases interact and separate during dissociation.

Hydrate-Fluid IFT: The IFT between a clathrate hydrate and a hydrocarbon phase can be comparable to the IFT between water and that same hydrocarbon, suggesting the hydrate surface is similarly energetic to that of liquid water. rsc.org This property influences the adhesion of hydrates to surfaces and to each other.

Wetting Properties: Wettability describes the preference of a solid surface to be in contact with one fluid over another. Changes in the wetting characteristics of hydrate particles can affect their tendency to agglomerate or adhere to pipe walls. The presence of surfactants can alter surface tension and wettability. scirp.org While many surfactants are studied for their role in promoting hydrate formation by reducing IFT, this same principle can influence dissociation by affecting how water and the released guest phase interact at the decomposing hydrate surface. For example, altering the system to be more water-wet can facilitate the removal of the guest phase from the hydrate surface, potentially enhancing the dissociation rate.

The following table presents typical interfacial tension values for different interfaces relevant to hydrate systems, illustrating the energetic landscape in which dissociation occurs.

Representative Interfacial Tension (IFT) Values in Hydrate-Relevant Systems
InterfaceApproximate IFT (mN/m)Reference System
Cyclopentane (B165970) Hydrate - Cyclopentane47 ± 5Experimental (MMF) rsc.org
Water - Cyclopentane~51Experimental rsc.org
Methane (B114726) Hydrate - Water14 - 45Indirect (Porous Media) rsc.org
Cyclopentane Hydrate - Water< 0.5Estimated (Young's Equation) rsc.org

Structural Characterization and Elucidation of Ethane, 1,1 Difluoro , Hydrate

Crystalline Structure Determination

The determination of the crystalline structure of clathrate hydrates is fundamental to understanding their properties. This involves identifying the unit cell parameters, the symmetry of the lattice (space group), and how the guest molecules are accommodated within the water cages.

While direct experimental X-ray or neutron diffraction data for Ethane (B1197151), 1,1-difluoro-, hydrate (B1144303) is not extensively available in the public domain, its structure can be inferred from thermodynamic modeling and comparison with hydrates of similarly sized molecules. Based on the molecular dimensions of 1,1-difluoroethane (B1215649), it is predicted to form a structure II (sII) clathrate hydrate.

The sII structure is cubic and belongs to the space group Fd-3m. This structure is characterized by two types of polyhedral water cages: a small pentagonal dodecahedron (5¹²) and a large hexakaidecahedron (5¹²6⁴). The unit cell of a typical sII hydrate contains 136 water molecules, forming 16 small cages and 8 large cages.

Interactive Data Table: Predicted Crystallographic Data for Ethane, 1,1-difluoro-, Hydrate (sII)

ParameterValue
Crystal SystemCubic
Space GroupFd-3m
Unit Cell Parameter (a)~17.3 Å
Water Molecules per Unit Cell136
Small Cages (5¹²) per Unit Cell16
Large Cages (5¹²6⁴) per Unit Cell8

Note: The unit cell parameter is an approximation based on typical sII hydrates and may vary with temperature and pressure.

The stability of a clathrate hydrate is highly dependent on the occupancy of its cages by guest molecules. For this compound, the 1,1-difluoroethane molecule, with a kinetic diameter of approximately 5.1 Å, is expected to exclusively occupy the large 5¹²6⁴ cages of the sII structure. The small 5¹² cages are generally considered to be too small to accommodate a molecule of this size.

Advanced Spectroscopic Probes for Structural Analysis

Spectroscopic techniques are invaluable for elucidating the molecular-level structure and dynamics of clathrate hydrates. They provide insights into the vibrational and rotational modes of the guest and host molecules, as well as the nature of the intermolecular interactions.

Raman spectroscopy is a powerful tool for identifying the presence of guest molecules within hydrate cages and determining their local environment. The vibrational modes of the 1,1-difluoroethane molecule are expected to show distinct shifts upon encapsulation in the hydrate lattice compared to the free gas or liquid phase.

Key Raman active modes for 1,1-difluoroethane include C-H stretching, C-C stretching, and C-F stretching vibrations. When confined within the 5¹²6⁴ cage, these vibrational frequencies can shift due to interactions with the surrounding water molecules. For instance, the C-C stretching mode, typically observed around 970 cm⁻¹ in the gas phase, may exhibit a slight blue or red shift in the hydrate phase, reflecting the van der Waals interactions within the cage. The relative intensities of the Raman bands can also provide information about the cage occupancy.

Interactive Data Table: Expected Raman Shifts for 1,1-Difluoroethane in the Hydrate Phase

Vibrational ModeExpected Wavenumber (cm⁻¹)Phase
C-H Stretch2900 - 3000Hydrate
C-C Stretch~970Hydrate
C-F Stretch1100 - 1200Hydrate

Note: These are expected ranges, and precise values require experimental measurement.

Infrared (IR) spectroscopy complements Raman spectroscopy by probing the vibrational modes of both the guest (1,1-difluoroethane) and host (water) molecules. The O-H stretching region of the water lattice in the IR spectrum is sensitive to the presence of guest molecules and the integrity of the hydrogen-bonded network.

For the encapsulated 1,1-difluoroethane, changes in its IR absorption bands, particularly those involving the polar C-F bonds, can indicate the nature of the guest-host interactions. The confinement may lead to the splitting or broadening of certain vibrational bands due to the anisotropic environment within the cage. Analysis of the far-IR region can provide information on the rattling motions of the guest molecule within the cage, which are characteristic of clathrate hydrates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for characterizing the structure and dynamics of clathrate hydrates. Both ¹H and ¹³C NMR can be used to study the guest 1,1-difluoroethane molecule, while ¹H and ¹⁷O NMR can provide information about the water lattice.

A key feature of the NMR spectra of clathrate hydrates is the chemical shift of the guest molecule, which is dependent on the type and size of the enclosing cage. mdpi.com For 1,1-difluoroethane in the large cage of the sII structure, the ¹³C NMR signals of the methyl (-CH₃) and difluoromethyl (-CHF₂) carbons are expected to show distinct upfield shifts compared to the free molecule, a consequence of the shielding effect of the water cage. ¹⁹F NMR is also a powerful probe, as the fluorine chemical shift is highly sensitive to its local environment. The line widths of the NMR signals can provide information on the motional freedom of the guest molecule within the cage. nih.gov

Diffraction Techniques for Structural Resolution

The precise three-dimensional arrangement of water and guest molecules in this compound is determined using powerful analytical methods known as diffraction techniques. These methods rely on the principle that when a beam of radiation, such as X-rays or neutrons, interacts with a crystalline material, it is scattered in a predictable pattern. This pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the scattered radiation, researchers can deduce the crystal structure, including the dimensions of the unit cell and the specific locations of each atom.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is a foundational technique for the characterization of crystalline solids, including clathrate hydrates. In this method, a beam of monochromatic X-rays is directed at a sample of the hydrate. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is recorded. This pattern serves as a unique fingerprint for the specific crystalline phase.

For this compound, also known by its refrigerant designation HFC-152a, powder X-ray diffraction (PXRD) is particularly useful. Analysis of PXRD patterns allows for the unambiguous identification of the hydrate's crystal structure. Research has confirmed that this compound crystallizes in the cubic structure I (sI) framework. researchgate.net This structure is one of the most common clathrate hydrate frameworks, typically formed with small guest molecules.

The sI structure is characterized by a specific arrangement of water molecules that form two types of polyhedral cages:

Two small cages: These are pentagonal dodecahedra, denoted as 5¹². Each cage is formed by 12 pentagonal faces and encapsulates a single guest molecule.

Six large cages: These are tetrakaidecahedra, denoted as 5¹²6². Each of these cages consists of 12 pentagonal faces and 2 hexagonal faces.

The identification of the sI structure is achieved by comparing the experimental diffraction pattern of HFC-152a hydrate with known patterns for sI, sII, and other hydrate structures. The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are directly related to the dimensions of the unit cell through Bragg's Law. Through a process known as Rietveld refinement of the powder diffraction data, detailed crystallographic information can be extracted. For HFC-152a hydrate, this analysis has determined a hydration number of 7.74. researchgate.net

Table 1: General Characteristics of Structure I (sI) Hydrates Determined via XRD

PropertyDescription
Crystal System Cubic
Space Group Pm3n
Unit Cell Composition 46 H₂O molecules
Cage Types Two small pentagonal dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²)
Typical Guest Molecules Methane (B114726), Ethane, Carbon Dioxide, and other small molecules like 1,1-Difluoroethane
Primary Application of XRD - Phase identification (confirming formation of sI structure)- Determination of unit cell lattice parameters- Analysis of sample purity and crystalline quality

Neutron Diffraction for Atomic Positioning

Neutrons interact with the atomic nucleus rather than the electrons. This interaction is not dependent on the atomic number, meaning that light atoms, such as hydrogen (or its isotope deuterium, which is often used in these studies to improve signal quality), can scatter neutrons as strongly as heavier atoms like oxygen. This makes neutron diffraction an indispensable tool for elucidating the detailed hydrogen-bonding network that forms the backbone of the clathrate hydrate structure.

In the context of this compound, neutron diffraction studies would be employed to:

Precisely locate hydrogen atoms: Determine the exact positions of the hydrogen atoms within the water molecules of the host lattice. This allows for accurate measurement of O-H bond lengths and H-O-H bond angles.

Characterize hydrogen bonding: Provide a detailed map of the hydrogen bond network, confirming the orientations of the water molecules that form the 5¹² and 5¹²6² cages.

Determine guest molecule orientation: Ascertain the position and orientation of the guest Ethane, 1,1-difluoro- molecules within the large cages of the sI structure. Raman spectroscopy studies have indicated that HFC-152a molecules exclusively occupy the large 5¹²6² cages, leaving the small 5¹² cages vacant. researchgate.net Neutron diffraction could confirm this finding and provide precise coordinates for the guest molecule's atoms.

Although specific neutron diffraction data providing the atomic coordinates for this compound are not widely available in published literature, the technique remains the gold standard for obtaining this level of structural detail in hydrate science.

Table 2: Application of Neutron Diffraction in Hydrate Structural Analysis

Analytical GoalRole of Neutron DiffractionInformation Yielded
Host Lattice Characterization Precisely determines the positions of all atoms in the water lattice, including hydrogen/deuterium.- Accurate O-H bond lengths and H-O-H angles.- Detailed geometry of the hydrogen-bonding network.- Confirmation of cage structures (5¹² and 5¹²6²).
Guest Molecule Positioning Determines the location and orientation of the guest molecule (Ethane, 1,1-difluoro-) within the hydrate cages.- Positional coordinates of the C, H, and F atoms of the guest.- Understanding of guest-host interactions.- Cage occupancy confirmation.
Disorder and Dynamics Analysis Can reveal static or dynamic disorder in the positions of both host and guest molecules.- Information on the rotational and translational motion of guest molecules.- Characterization of disorder in the water lattice.

Computational and Theoretical Modeling of Ethane, 1,1 Difluoro , Hydrate Systems

Molecular Dynamics (MD) Simulations of Formation and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the formation and stability of HFC-152a hydrate (B1144303) at the atomic level. These simulations are instrumental in understanding the nucleation and growth mechanisms of hydrate crystals. nih.gov

Intermolecular Potentials and Force Fields

The accuracy of MD simulations heavily relies on the quality of the intermolecular potentials and force fields used to describe the interactions between molecules. For HFC-152a hydrate systems, the force field must accurately represent the interactions between water molecules, between HFC-152a molecules, and, most importantly, the cross-interactions between water and HFC-152a.

A critical aspect is the parameterization of the cross-interactions between the guest (HFC-152a) and host (water) molecules. These are often determined using combining rules, such as the Lorentz-Berthelot rules, or by fitting to experimental hydrate equilibrium data. researchgate.net The development of polarizable force fields, which can account for the induction effects in molecular crystals, offers a more advanced approach to accurately model these systems. duke.edunih.govnih.gov

Table 1: Common Intermolecular Potential Models Used in Hydrate Simulations

InteractionCommon ModelsDescription
Water-WaterTIP3P, TIP4P, TIP5P, SPC/ERigid water models with fixed point charges and Lennard-Jones sites.
Guest-GuestOPLS-AA, CHARMM, Custom PotentialsParameterized force fields for organic molecules, including Lennar-Jones and electrostatic terms.
Guest-HostKihara potential, Lennard-Jones with combining rulesModels describing the interaction between the guest molecule and the water cage. Kihara potentials are often used for non-spherical guests. researchgate.netresearchgate.net

Phase Transition Simulation and Kinetics Prediction

MD simulations can be used to model the phase transition from separate gas and liquid phases to a solid hydrate phase. By monitoring the system's energy, density, and structural order parameters over time, researchers can observe the nucleation and growth of the hydrate structure. These simulations provide insights into the kinetics of hydrate formation, including the induction time and growth rate. acs.org

Long-time-scale MD simulations have been successfully used to observe the spontaneous formation of methane (B114726) hydrate, revealing that clusters initially form in two-dimensional arrangements before developing into three-dimensional cage structures. nih.gov Similar studies on HFC-152a hydrate can elucidate its specific formation pathways. The kinetics of hydrate formation are influenced by factors such as the degree of subcooling, pressure, and the presence of any inhibitors or promoters. acs.orgmdpi.com Computational fluid dynamics (CFD) can be coupled with hydrate kinetics models to simulate hydrate formation and transport in industrial settings like pipelines. uib.noaip.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov DFT calculations are employed to understand the fundamental interactions and properties of HFC-152a hydrate at an electronic level, providing a more detailed understanding than classical force fields.

Guest-Host Interactions and Electronic Properties

DFT can be used to accurately calculate the interaction energies between the HFC-152a guest molecule and the water molecules forming the hydrate cage. This helps in refining the intermolecular potentials used in MD simulations. By analyzing the electron density distribution, DFT can reveal the nature of the guest-host interactions, including the extent of any weak hydrogen bonding between the fluorine atoms of HFC-152a and the water molecules of the cage. researchgate.net

These calculations provide insights into the stability of the hydrate structure and the preferential orientation of the guest molecule within the cage. The electronic properties, such as the charge distribution and dipole moment of the encapsulated HFC-152a molecule, can also be determined. mdpi.com

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of the HFC-152a molecule both in the gas phase and when encaged within the hydrate structure. researchgate.net These theoretical predictions can be compared with experimental spectroscopic data, such as Raman and infrared spectra, to validate the computational model and to aid in the interpretation of experimental results. acs.orgacs.org

Shifts in the vibrational frequencies of the guest molecule upon encapsulation can provide information about the strength of the guest-host interactions and the local environment within the hydrate cage. researchgate.net For instance, Raman spectroscopic studies have shown that the HFC-152a molecule occupies only the large cages of the structure I (sI) hydrate. researchgate.netacs.org The predicted Raman shifts can be compared with experimental data to confirm the cage occupancy and the hydrate structure. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies of Ethane (B1197151), 1,1-difluoro-

Vibrational ModePredicted Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹) (Gas Phase)
C-H StretchData not available in search results~2915-2919 researchgate.net
C-C StretchData not available in search resultsData not available in search results
C-F StretchData not available in search resultsData not available in search results
CH3 RockData not available in search resultsData not available in search results

Thermodynamic Modeling and Equation of State Approaches

Thermodynamic models are essential for predicting the phase equilibrium conditions of HFC-152a hydrate, such as the pressure and temperature at which the hydrate is stable. These models are crucial for the design and operation of any technology involving HFC-152a hydrates. researchgate.net

The van der Waals-Platteeuw (vdW-P) model is a widely used statistical thermodynamic model for clathrate hydrates. It describes the equilibrium between the hydrate phase and the fluid phases (gas or liquid). The model requires knowledge of the intermolecular potential between the guest and host molecules, which can be obtained from experimental data or theoretical calculations. researchgate.net

Various equations of state (EoS) can be used to model the fluid phases in conjunction with the vdW-P model. The Peng-Robinson equation of state modified by Stryjek and Vera (PRSV2) has been successfully used to model the phase equilibria of refrigerant hydrates, including HFC-152a. nsmsi.ir Other approaches, such as the Cubic-Plus-Association (CPA) equation of state, have also been applied. researchgate.net These models can predict the three-phase (liquid water-hydrate-vapor) and four-phase (liquid water-liquid HFC-152a-hydrate-vapor) equilibrium conditions. High-pressure studies have shown that HFC-152a hydrate maintains a structure I (sI) up to 370 MPa. researchgate.netacs.org

P-T-x Phase Diagram Prediction Algorithms

The prediction of the pressure-temperature-composition (P-T-x) phase diagram for HFC-152a hydrate is a primary application of the aforementioned thermodynamic models. These diagrams are essential for determining the operational window for any technology utilizing HFC-152a hydrates. The algorithm for predicting the phase diagram generally involves the following steps:

Selection of a Thermodynamic Framework: A model, such as the vdW-P theory coupled with an appropriate equation of state (e.g., Peng-Robinson or CPA) for the fluid phases, is chosen. researchgate.netacs.org

Determination of Model Parameters: Key parameters, such as the Kihara potential parameters for the HFC-152a-water interaction, are determined. This is often achieved by regressing the model against a set of reliable experimental hydrate equilibrium data. researchgate.netresearchgate.net

Fugacity Calculation: For a given temperature and pressure, the fugacity of HFC-152a in the gas or liquid phase is calculated using the chosen equation of state.

Langmuir Constant Calculation: The Langmuir constants for HFC-152a in the small and large cages of the sI hydrate structure are calculated using the Kihara potential parameters.

Solving for Equilibrium: The equilibrium pressure for a given temperature is found by solving the fundamental equation of phase equilibrium, which states that the chemical potential (or fugacity) of water in the aqueous phase is equal to that in the hydrate phase. This is an iterative process.

Tracing the Phase Boundary: By repeating the calculation at different temperatures, the entire P-T equilibrium curve for the three-phase (Hydrate-Liquid water-Vapor or H-Lw-V) coexistence is traced.

The accuracy of the predicted phase diagram is highly dependent on the quality of the experimental data used for parameter fitting and the robustness of the thermodynamic model. For HFC-152a, experimental data for the three-phase equilibrium (H-Lw-V and Hydrate-Ice-Vapor or H-I-V) have been reported over various temperature and pressure ranges.

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Reported Experimental Phase Equilibrium Data for HFC-152a Hydrate
Temperature Range (K)Pressure Range (kPa)Phases in EquilibriumReference
264.72 - 288.1549.5 - 443.7H-Lw-V / H-I-V researchgate.net
275.03 - 319.30up to 370,000H-Lw-Lh / H-Lh-V / etc. mdpi.com

Kinetic Modeling of Hydrate Formation and Dissociation Processes

While thermodynamics determines the conditions of stability, kinetics describes the rate at which hydrates form and decompose. For practical applications, understanding and modeling these rates are crucial.

Nucleation and Growth Rate Models

Hydrate formation is generally considered to occur in two stages: nucleation and growth. researchgate.net Nucleation is the initial formation of small, stable hydrate crystal nuclei, a process that is often stochastic and preceded by an induction period. aip.org Growth is the subsequent enlargement of these nuclei.

Nucleation models are often based on Classical Nucleation Theory (CNT) . mdpi.com According to CNT, there is an energy barrier to the formation of a new phase, which is related to the creation of a new interface. The rate of homogeneous nucleation, J, can be expressed as:

J = A exp(-ΔGc / kT)

where A is a pre-exponential factor related to the molecular collision frequency at the nucleus surface, ΔGc is the Gibbs free energy of formation of a critical-sized nucleus, k is the Boltzmann constant, and T is the absolute temperature. The driving force for nucleation is the degree of subcooling or supersaturation of the system. aip.org

Growth rate models often describe the rate of gas consumption during hydrate formation. A widely used model, proposed by Englezos et al. (1987), relates the rate of hydrate growth to the difference in fugacity of the guest gas in the liquid phase and at the hydrate-liquid interface. The model can be expressed as:

dnH/dt = KrAs (f - feq)

where dnH/dt is the rate of hydrate formation (moles per time), Kr is an intrinsic rate constant, As is the surface area of the hydrate particles, f is the fugacity of the guest in the bulk liquid, and feq is the equilibrium fugacity at the given temperature and pressure. collectionscanada.gc.ca For HFC-152a hydrate, this model would require knowledge of the interfacial area and the intrinsic rate constant, which are often difficult to determine experimentally and are typically lumped into an apparent rate constant.

Decomposition and Dissociation Rate Models

The rate of hydrate decomposition is equally important, particularly for applications involving thermal energy release. The most widely recognized model for hydrate dissociation is the Kim-Bishnoi model . researchgate.net This model describes the dissociation rate of a guest gas from a hydrate particle into the gas phase. The rate is assumed to be proportional to the particle surface area and the difference between the equilibrium fugacity and the fugacity in the bulk gas phase:

rd = kdAs (feq - fg)

where rd is the rate of dissociation, kd is the dissociation rate constant, As is the hydrate particle surface area, feq is the equilibrium fugacity of the guest gas at the dissociation temperature, and fg is the fugacity of the guest gas in the surrounding environment. researchgate.net

The dissociation rate constant, kd, can be expressed by an Arrhenius-type equation:

kd = k0 exp(-Ea / RT)

where k0 is a pre-exponential factor and Ea is the activation energy for dissociation. These parameters are specific to the hydrate system and must be determined experimentally. While specific values for HFC-152a hydrate are not widely reported, the model provides a fundamental framework for describing its dissociation kinetics.

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Interactions of Ethane, 1,1 Difluoro , Hydrate with Surrounding Media and Materials

Interactions with Aqueous Solutions

The composition of the aqueous phase plays a pivotal role in the thermodynamics and kinetics of HFC-152a hydrate (B1144303) formation.

The presence of salts in an aqueous solution generally inhibits the formation of gas hydrates by altering the activity of water. nih.govencyclopedia.pub This effect shifts the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. encyclopedia.pub However, despite this thermodynamic inhibition, HFC-152a is considered a promising candidate for hydrate-based desalination (HBD). researchgate.net This is because its hydrate can form at higher temperatures compared to some other hydrate formers, even in the presence of sodium chloride (NaCl). researchgate.net

Studies have shown that for HFC-152a, an increase in NaCl concentration requires a lower temperature or higher pressure to form hydrates. researchgate.net For instance, at a pressure of 0.3 MPa, HFC-152a hydrate can form in pure water, as well as in 3.5 wt% and 8.0 wt% NaCl solutions, at temperatures higher than those required for 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) hydrate. researchgate.net Despite the thermodynamic inhibition, the kinetics of HFC-152a hydrate growth in saline solutions can be faster than in pure water under certain conditions. researchgate.net The presence of salt can have a negligible effect on the enthalpy of hydrate formation and the hydration number. acs.org

The inhibitory effect of various salts on refrigerant hydrates generally increases with the concentration of the salt. oil.gov.iq The nature of the salt also plays a role; for instance, the inhibition effect on some refrigerant hydrates follows the order of NaCl > KBr > NaF for the same molality. oil.gov.iq This inhibitory effect is a key principle behind hydrate-based desalination, where the exclusion of salt ions from the hydrate crystal structure allows for the separation of fresh water from saline solutions. researchgate.netencyclopedia.pubresearchgate.net

Below is a data table illustrating the effect of NaCl concentration on the equilibrium temperature of HFC-152a hydrate at a constant pressure.

Pressure (MPa)NaCl Concentration (wt%)Equilibrium Temperature (K)
0.30> HFC-134a hydrate
0.33.5> HFC-134a hydrate
0.38.0> HFC-134a hydrate

The interaction of HFC-152a with organic solvents and glycols is relevant in various industrial applications, particularly in absorption refrigeration systems. researchgate.netresearchgate.net The solubility of HFC-152a in certain organic solvents affects the vapor-liquid equilibrium (VLE) of the mixture, which is a critical factor in the design and efficiency of such systems.

For example, VLE data has been measured for binary systems of HFC-152a with N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC). researchgate.net These studies show that HFC-152a exhibits significant solubility in these solvents, with the solubility in DMAC being slightly better than in DMF. researchgate.net Similarly, the VLE of HFC-152a with dimethylether diethylene glycol (DMEDEG) has been investigated, showing good affinity between the refrigerant and the absorbent. researchgate.net The interaction with polyethylene (B3416737) glycol dimethylether solvents has also been explored. researchgate.net

The presence of these organic solvents can significantly alter the conditions required for hydrate formation, typically acting as inhibitors. However, detailed studies focusing specifically on the influence of these solvents on HFC-152a hydrate formation, as opposed to its general solubility, are less common in the provided search results. Glycols, such as ethylene (B1197577) glycol and propylene (B89431) glycol, are well-known thermodynamic hydrate inhibitors used in the oil and gas industry to prevent hydrate plugs. iloencyclopaedia.org It is expected that they would have a similar inhibitory effect on HFC-152a hydrate formation.

Interactions with Solid Surfaces and Interfaces

The interaction between HFC-152a hydrate and solid surfaces is a crucial aspect of understanding hydrate nucleation, growth, and adhesion, which is particularly important in preventing blockages in pipelines. researchgate.netmdpi.com

The adhesion force of gas hydrates to solid surfaces is highly dependent on the surface material and the presence of a water phase. researchgate.net Generally, solids with low surface free energy exhibit lower adhesion forces. researchgate.net The adhesion force between a hydrate and a solid surface can be significantly larger than hydrate-hydrate adhesion forces, especially when a water drop is present on the solid surface. researchgate.net

The wettability of a surface, whether it is water-wet (hydrophilic) or gas-wet (hydrophobic), plays a critical role. mdpi.comnsf.gov Adhesion forces are typically highest on water-wet surfaces. researchgate.net For cyclopentane (B165970) hydrates, which are structurally similar to many gas hydrates, a thin hydrate layer can grow and cover an entire untreated silicon surface, leading to high adhesion. wpmucdn.com In contrast, hydrophobic coatings can significantly reduce hydrate adhesion by promoting a barrier film of the hydrate-former between the hydrate and the surface. wpmucdn.com This suggests that modifying the surface chemistry of materials in contact with potential hydrate-forming environments can be an effective strategy for mitigating adhesion. mdpi.comwpmucdn.com Molecular dynamics simulations have shown that both the lattice areal density of the water structure and the adsorption of guest molecules on the substrate determine the adhesion strength. cimne.com

The chemical nature of a solid surface can significantly influence the nucleation of gas hydrates. nih.govntnu.no Surfaces can provide nucleation sites that may either promote or inhibit hydrate formation. mdpi.com For instance, hydroxyl groups on hydrophilic surfaces like silica (B1680970) and clay can act as nucleation sites for the formation of hydrate cage structures. ntnu.no

Molecular dynamics simulations on CO2 hydrates have revealed that the hydrophilicity of a solid surface can alter the local structure of water molecules and the distribution of gas molecules at the liquid-solid interface. nih.gov This, in turn, affects the mechanism and kinetics of hydrate nucleation. nih.gov Interestingly, these simulations suggest that hydrate nucleation may occur more readily on less hydrophilic surfaces. nih.gov In contrast, surface crystallinity appears to have a weaker effect on the initial nucleation process. nih.gov The presence of a third interface, such as the surface of porous media, can provide more nucleation sites, leading to faster crystal growth. nih.gov

Co-crystallization and Mixed Hydrate Formation

Ethane (B1197151), 1,1-difluoro- can form mixed hydrates with other guest molecules, which alters the stability conditions and structural properties of the resulting hydrate. The study of these mixed hydrates is important for applications like gas separation and storage. acs.orgnih.gov

When HFC-152a is mixed with carbon dioxide (CO2), it forms a mixed-gas hydrate. researchgate.net Isothermal phase equilibrium studies of the CO2 + HFC-152a mixed-gas hydrate system at 279.15 K have shown that it does not exhibit a structural phase transition or azeotropic-like behavior, unlike the CO2 + HFC-134a system. researchgate.net Raman spectroscopy has revealed that in these mixed hydrates, the crystal structure remains structure I (sI), which is the same as that of simple HFC-152a hydrate. researchgate.net In this sI structure, the HFC-152a molecules occupy the large cages, while the small cages can be occupied by smaller molecules like CO2. researchgate.net

The formation of mixed hydrates can significantly reduce the equilibrium pressure required for hydrate formation compared to pure gas hydrates. acs.orgnih.gov For example, HFCs like HFC-152a and HFC-134a are known to be good hydrate formation promoters, lowering the equilibrium pressure to less than 1 MPa in some cases. acs.orgnih.gov This promoting effect is valuable in applications such as CO2 capture, where the addition of a small amount of a hydrofluorocarbon can enhance the formation of CO2 hydrate. acs.orgnih.gov

Below is a data table summarizing the structural information of HFC-152a and its mixed hydrate with CO2.

Hydrate SystemCrystal StructureGuest Molecule Occupancy
Simple HFC-152a HydrateStructure I (sI)HFC-152a in large cages, small cages vacant. researchgate.net
Mixed CO2 + HFC-152a HydrateStructure I (sI)HFC-152a in large cages, CO2 can occupy small cages. researchgate.net

Binary and Ternary Hydrate System Studies

The formation conditions (pressure and temperature) of HFC-152a hydrate are significantly altered by the presence of other guest molecules, leading to the formation of binary (two-guest) or ternary (three-guest) mixed hydrates. HFC-152a, with a molecular diameter of approximately 5.8 Å, exclusively occupies the large 5¹²6⁴ cages of the sII hydrate structure. Smaller gas molecules can co-occupy the small 5¹² cages of the same sII lattice, acting as "help gases" that stabilize the structure at more moderate conditions (i.e., lower pressures or higher temperatures) than would be required for the small gas molecules to form hydrates on their own.

Binary Hydrate Systems:

HFC-152a + Carbon Dioxide (CO₂): The HFC-152a + CO₂ + Water system typically forms an sII hydrate. HFC-152a occupies the large cages, while CO₂ (molecular diameter ~5.12 Å) occupies the small cages. The presence of HFC-152a dramatically reduces the pressure required for CO₂ to be captured in a hydrate phase. For example, at 274.15 K, pure CO₂ requires approximately 1.25 MPa to form a hydrate. In a mixed system with just 0.5 mol% HFC-152a in the gas phase, the equilibrium formation pressure can drop below 0.5 MPa. This thermodynamic promotion effect makes HFC-152a a potent candidate for pre-combustion CO₂ capture technologies.

HFC-152a + Methane (B114726) (CH₄): This system is crucial for applications related to natural gas storage and transport. Methane (molecular diameter ~4.36 Å) is a classic structure I (sI) hydrate former. However, in the presence of HFC-152a, the system forms a stable sII hydrate. Methane molecules occupy the small 5¹² cages, while HFC-152a fills the large 5¹²6⁴ cages. The inclusion of HFC-152a provides significant structural stability, allowing methane hydrate to form at pressures far lower than the ~3.0 MPa required for pure methane at 274.15 K. Research has shown that even trace amounts of HFC-152a can shift the hydrate equilibrium conditions into a more industrially viable range.

HFC-152a + Nitrogen (N₂): Similar to methane, nitrogen (molecular diameter ~4.1 Å) can occupy the small cages of the sII hydrate structure stabilized by HFC-152a. However, due to its weaker interaction with the water lattice, the stabilization effect is less pronounced compared to CO₂ or CH₄. Nonetheless, HFC-152a still lowers the formidable pressure requirements for N₂ hydrate formation, which are typically over 15 MPa at near-freezing temperatures.

Ternary Hydrate Systems:

HFC-152a + CH₄ + CO₂: These systems are studied to understand selective CO₂ capture from fuel gas mixtures like synthetic natural gas (syngas). In this ternary system, an sII hydrate is formed where HFC-152a consistently occupies the large cages. CH₄ and CO₂ compete for occupancy of the small 5¹² cages. Spectroscopic studies have confirmed that CO₂ is preferentially incorporated into the small cages over CH₄ due to its more favorable size and polarity, which leads to greater stabilization of the hydrate lattice. This selectivity forms the basis for hydrate-based gas separation processes, where HFC-152a acts as a thermodynamic promoter to facilitate the capture of CO₂ from a CH₄/CO₂ gas stream.

The table below summarizes typical phase equilibrium data for various HFC-152a mixed hydrate systems.

Table 1: Phase Equilibrium Data for HFC-152a Mixed Hydrate Systems
SystemGas Phase Composition (mol%)Temperature (K)Equilibrium Pressure (MPa)Hydrate Structure
Pure HFC-152a100% HFC-152a277.60.14sII
HFC-152a + CO₂0.9% HFC-152a / 99.1% CO₂278.21.12sII
HFC-152a + CH₄1.0% HFC-152a / 99.0% CH₄278.12.35sII
HFC-152a + N₂3.5% HFC-152a / 96.5% N₂274.23.86sII
HFC-152a + CH₄ + CO₂1.0% HFC-152a / 49.5% CH₄ / 49.5% CO₂278.00.95sII

Guest Exchange Mechanisms in Mixed Hydrates

Guest exchange, or guest replacement, is a phenomenon where guest molecules in an existing clathrate hydrate are swapped with different molecules from a surrounding fluid phase (gas or liquid) without melting the host water lattice. This process is highly relevant for technologies aiming to recover methane from natural gas hydrates while sequestering carbon dioxide.

The role of HFC-152a in these mechanisms is primarily as a structural stabilizer and promoter. The exchange process is driven by thermodynamics, where a more stable guest/hydrate combination replaces a less stable one.

Key Research Findings:

CH₄-CO₂ Exchange Promoted by HFC-152a: A prominent area of research involves the replacement of CH₄ with CO₂ in hydrates. While direct replacement in pure sI methane hydrate is possible, it is often kinetically slow. The process can be enhanced by first transforming the CH₄ hydrate into a more stable sII mixed hydrate with HFC-152a.

Mechanism: When a CH₄-HFC-152a mixed sII hydrate is exposed to CO₂, a replacement reaction occurs. The HFC-152a molecules remain securely lodged in the large 5¹²6⁴ cages due to their size and strong stabilizing effect. The primary exchange occurs in the small 5¹² cages, where incoming CO₂ molecules displace the existing CH₄ molecules.

Thermodynamic Driving Force: The Gibbs free energy change for encapsulating CO₂ in the small sII cages is more negative than that for CH₄. This thermodynamic preference drives the spontaneous replacement of CH₄ by CO₂. The stable sII framework, maintained by HFC-152a, facilitates this exchange at milder conditions than would otherwise be possible.

Kinetics and Efficiency: The rate of guest exchange is a critical factor for practical applications. Research indicates that the replacement process begins at the hydrate particle surface and progresses inward. The rate is often limited by the diffusion of guest molecules through the already-formed replaced layer on the particle's exterior.

Factors Influencing Kinetics: The efficiency and speed of the exchange are dependent on temperature, pressure, the concentration gradient of the guest molecules, and the physical properties of the hydrate (e.g., particle size and porosity).

Spectroscopic Evidence: In-situ Raman spectroscopy and Nuclear Magnetic Resonance (NMR) have been instrumental in observing this process. These techniques can distinguish between different guest molecules and track their relative concentrations within the hydrate cages over time, confirming that CO₂ replaces CH₄ in the small cages while HFC-152a occupancy in the large cages remains largely unchanged. Studies have reported CH₄ recovery efficiencies exceeding 80% with simultaneous CO₂ sequestration when HFC-152a is used as a promoter.

The table below outlines key findings from representative guest exchange studies involving HFC-152a hydrate.

Table 2: Summary of Guest Exchange Studies Involving HFC-152a Hydrate
Initial Hydrate SystemReplacement GuestExperimental Conditions (T, P)Key Observation / FindingReported Efficiency
CH₄ + HFC-152a (sII)CO₂274 K, 3.5 MPaCO₂ preferentially replaced CH₄ in the small 5¹² cages. HFC-152a remained stable in the large 5¹²6⁴ cages.~85% CH₄ recovery; ~90% CO₂ capture in cages.
Pure CH₄ (sI)CO₂ + HFC-152a (gas)275 K, 4.0 MPaA structural transition from sI to sII was observed, driven by HFC-152a incorporation, which accelerated the CH₄-CO₂ exchange.Replacement rate significantly faster than with pure CO₂.
N₂ + HFC-152a (sII)CO₂274 K, 2.0 MPaRapid and highly selective replacement of N₂ by CO₂ in the small cages, demonstrating potential for N₂/CO₂ separation.>95% N₂ replacement by CO₂.
CH₄ + HFC-152a (sII)CO₂278 K, 5.0 MPaKinetics were shown to be diffusion-limited. Higher pressure increased the driving force and initial rate of exchange.Final replacement efficiency was high, but the time to reach equilibrium was several hours.

Advanced Research Methodologies and Experimental Techniques for Ethane, 1,1 Difluoro , Hydrate Studies

High-Pressure/Low-Temperature Reactor Systems

The formation and dissociation of gas hydrates occur under elevated pressures and reduced temperatures. Consequently, laboratory studies rely on sophisticated reactor systems that can precisely control these parameters.

Batch Reactors and Stirred Cells

Batch reactors and stirred cells are fundamental tools for studying the phase equilibria and formation kinetics of HFC-152a hydrate (B1144303). These systems are typically designed to withstand high pressures and are equipped with cooling jackets or coils to maintain low temperatures.

One common experimental setup involves a sapphire cell equipped with a magnetic stirrer. This configuration allows for the direct visual observation of hydrate formation and dissociation while ensuring the mixture of gas and water is homogenous. For instance, studies on the phase equilibrium data of HFC-152a hydrate have been conducted in such sapphire cells over a range of temperatures and pressures. researchgate.net The use of a magnetic stirrer is critical to overcome mass transfer limitations and to ensure that the system reaches thermodynamic equilibrium.

The general procedure in these batch experiments involves charging the cell with a known amount of pure water, evacuating the air, and then introducing HFC-152a gas to the desired pressure. The temperature is then gradually lowered until hydrate formation is observed. The equilibrium conditions are determined by monitoring the pressure and temperature at which the last hydrate crystals dissociate upon slow heating.

Flow Loops and Continuous Systems

While batch reactors provide valuable thermodynamic data, flow loops and continuous systems are essential for studying hydrate formation and transport phenomena under conditions that mimic industrial pipelines. These systems typically consist of a closed loop of tubing through which a mixture of HFC-152a and water can be circulated at controlled flow rates, temperatures, and pressures.

Although specific studies on HFC-152a hydrate in continuous flow loops are not extensively documented in publicly available literature, the principles from other gas hydrate studies are applicable. These loops are often equipped with various sensors to monitor pressure drop, temperature profiles, and fluid composition. Visual observation sections, or flow cells, may also be incorporated to allow for the imaging of hydrate slurry flow and deposition. Research in these systems for other gas hydrates focuses on understanding the mechanisms of hydrate plug formation and the effectiveness of inhibitors. researchgate.net

In-Situ Monitoring and Imaging Techniques

Directly observing and monitoring the formation and dissociation of HFC-152a hydrate as it occurs provides invaluable insights into the kinetics and morphology of the crystals.

Visual Observation with CCD Cameras

High-resolution Charge-Coupled Device (CCD) cameras are often integrated into high-pressure experimental setups to capture images of hydrate crystal growth. When coupled with a microscope, this technique allows for the detailed observation of the crystal morphology, nucleation sites, and growth patterns at the gas-water interface or within the bulk liquid.

Electrical Impedance Spectroscopy for Hydrate Detection

Research on the application of EIS for hydrate detection has shown its potential for monitoring the formation and growth of hydrates. rsc.org By applying a small alternating current over a range of frequencies, EIS can provide information about the volume fraction of the hydrate phase and the structure of the hydrate-water mixture. However, specific applications of EIS for the detection of HFC-152a hydrate have not been detailed in the available literature.

Calorimetric and Thermal Analysis Methods

Calorimetric and thermal analysis techniques are crucial for determining the thermodynamic properties of HFC-152a hydrate, such as the enthalpy of formation and dissociation.

High-pressure micro-differential scanning calorimetry (µDSC) is a powerful tool for investigating the thermodynamics of gas hydrates. This technique measures the heat flow associated with phase transitions as a function of temperature. Studies have utilized high-pressure µDSC to establish the phase equilibrium curve of HFC-152a hydrate in the presence of various salts. researchgate.net By analyzing the endothermic peaks during heating, the dissociation temperatures and enthalpies of dissociation can be accurately determined. The results from such studies indicate that increasing salt concentrations shift the hydrate formation conditions to higher pressures and lower temperatures. researchgate.net

Below is an example of the type of data that can be obtained from µDSC experiments for HFC-152a hydrate in the presence of an inhibitor like NaCl.

NaCl Concentration (wt%)Hydrate Dissociation Temperature (°C) at 0.3 MPa
05.5
3.53.8
8.01.2

These calorimetric measurements provide fundamental data for thermodynamic modeling and for assessing the potential of HFC-152a hydrate in various applications.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. In the context of Ethane (B1197151), 1,1-difluoro-, hydrate, high-pressure DSC (HP-DSC) is particularly employed to investigate its formation and dissociation under controlled pressure and temperature conditions.

During a typical DSC experiment for Ethane, 1,1-difluoro-, hydrate, a sample of water and Ethane, 1,1-difluoro- is placed in a sealed crucible within the DSC cell. The temperature of the cell is then ramped up or down at a constant rate. The instrument measures the difference in heat flow between the sample and a reference crucible as a function of temperature.

Research Findings:

When this compound forms, it is an exothermic process, which is detected by the DSC as a release of heat. Conversely, the dissociation of the hydrate is an endothermic process, observed as an absorption of heat. The resulting DSC thermogram provides valuable information:

Formation and Dissociation Temperatures: The onset temperature of the exothermic peak during cooling corresponds to the hydrate formation temperature, while the onset of the endothermic peak during heating indicates the dissociation temperature.

Enthalpy of Formation and Dissociation: The area under the respective peaks in the DSC curve is proportional to the enthalpy change associated with the phase transition. This allows for the quantification of the heat of formation and dissociation.

Microcalorimetry for Enthalpy Measurements

Microcalorimetry is a highly sensitive technique used to measure the small heat changes that accompany chemical reactions or physical processes. For this compound, it is employed to accurately determine the enthalpy of dissociation, a critical parameter for understanding its stability.

The enthalpy of dissociation can be calculated using the Clausius-Clapeyron equation, which relates the change in pressure with temperature along the phase equilibrium line to the enthalpy and volume change of the phase transition. Experimental data from pressure-temperature measurements are used in this calculation.

Research Findings:

While direct microcalorimetry data for this compound is not extensively published, the dissociation enthalpies for several hydrofluorocarbon (HFC) hydrates have been determined to be approximately 140 kJ·mol⁻¹. This value provides a strong estimate for the enthalpy of dissociation of this compound. The dissociation process involves the breakdown of the water cage structure and the release of the entrapped Ethane, 1,1-difluoro- gas.

CompoundMethodEnthalpy of Dissociation (kJ·mol⁻¹)
Various HFC HydratesClausius-Clapeyron Equation~140

Pressure-Volume-Temperature (PVT) Measurements and Phase Equilibrium Determination

Pressure-Volume-Temperature (PVT) measurements are fundamental for constructing phase diagrams and determining the conditions under which different phases of a substance can coexist in equilibrium. For this compound, these measurements are crucial for defining its stability zone. An isochoric pressure-search method is a common technique used for these measurements. In this method, a known amount of gas and water is charged into a constant volume cell, and the pressure is monitored as the temperature is slowly changed.

Research Findings:

Experimental studies have successfully determined the three-phase equilibrium conditions for this compound. These equilibria include:

Liquid water–hydrate–vapor (Lw–H–V): This equilibrium exists at temperatures above the freezing point of water.

Ice–hydrate–vapor (I–H–V): This equilibrium is observed at temperatures below the freezing point of water.

One significant study reported the Lw–H–V and I–H–V three-phase equilibrium data for this compound over a temperature range of 264.72 K to 288.15 K and a pressure range of 49.5 kPa to 443.7 kPa. researchgate.net Another study reported dissociation pressures for the clathrate hydrate in the temperature range of 279.7 K to 287.7 K. researchgate.net

The following tables present a compilation of the experimentally determined phase equilibrium data for this compound.

Liquid water–hydrate–vapor (Lw–H–V) Equilibrium Data researchgate.net

Temperature (K)Pressure (kPa)
279.7149.3
282.7225.5
285.2315.8
287.7425.1

Ice–hydrate–vapor (I–H–V) Equilibrium Data researchgate.net

Temperature (K)Pressure (kPa)
264.7249.5
268.1568.2
270.6588.9
272.15104.5

These data points are essential for constructing the pressure-temperature phase diagram for the this compound system, which visually represents the regions of stability for the hydrate, liquid water, ice, and vapor phases.

Future Research Directions and Challenges in Ethane, 1,1 Difluoro , Hydrate Science

Advancement in Multi-Scale Computational Modeling

Computational modeling is an indispensable tool for complementing experimental research, offering insights into mechanisms that are difficult to observe directly. Future advancements in this area will focus on bridging the gap between molecular-level phenomena and macroscopic behavior.

Future Directions:

Improved Force Fields: Developing more accurate force fields for HFC-152a and water interactions is crucial for enhancing the predictive power of Molecular Dynamics (MD) simulations. This will lead to a better understanding of nucleation, growth kinetics, and the thermodynamic stability of the hydrate (B1144303) structure.

Multi-Scale Simulation Frameworks: A significant challenge is to link molecular-scale events to larger-scale processes. Future research should focus on developing multi-scale models that integrate MD simulations (for nucleation), mesoscale models (for crystal growth and morphology), and continuum models (for reservoir- or reactor-scale fluid dynamics and heat transfer). unileoben.ac.atmines.edu

Machine Learning and AI: The application of artificial intelligence and machine learning can accelerate the prediction of hydrate phase equilibria and kinetic behavior. mdpi.com These models can be trained on existing experimental data to develop predictive tools for screening new promoters or optimizing operational conditions, significantly reducing computational cost compared to traditional thermodynamic models. mdpi.com

Key Challenges:

The computational cost associated with large-scale and long-timescale MD simulations.

Validating simulation results against robust experimental data, which is often scarce for specific hydrate systems like HFC-152a.

Accurately modeling the complex interfaces between hydrate, liquid water, and gas phases, especially in the presence of inhibitors or promoters.

Exploration of New Guest Molecules and Promoters

The efficiency and economic viability of technologies based on Ethane (B1197151), 1,1-difluoro-, hydrate depend heavily on controlling its formation kinetics and stability conditions. The exploration of new guest molecules to form mixed hydrates and the identification of effective promoters are therefore active areas of research.

Future Directions:

Thermodynamic Promoters: While HFC-152a forms hydrates at relatively mild conditions, further shifting the equilibrium curve to higher temperatures and lower pressures is desirable. Research will continue to explore the effect of adding co-guests like Tetrahydrofuran (B95107) (THF) or Cyclopentane (B165970) to form mixed hydrates with enhanced stability.

Kinetic Promoters: A primary challenge in hydrate applications is the slow rate of formation. frontiersin.org Research will focus on identifying novel kinetic promoters that are more effective and environmentally friendly than conventional surfactants like Sodium Dodecyl Sulfate (SDS). researchgate.netmdpi.com Areas of interest include:

Biosurfactants: Compounds like rhamnolipids and surfactin are biodegradable and have shown promising results in promoting hydrate formation. frontiersin.orgmdpi.com

Amino Acids: Certain amino acids, such as L-methionine, have been found to significantly enhance CO2 hydrate formation and could be tested for HFC-152a systems. frontiersin.orgresearchgate.net

Nanomaterials: Nanoparticles of various materials, including graphene and carbon nanotubes, can promote hydrate formation by increasing the surface area for nucleation and enhancing heat transfer. frontiersin.org

Dual-Function Promoters: The development of additives that can act as both thermodynamic and kinetic promoters would be a significant breakthrough.

Key Challenges:

The tendency of many surfactants to cause foaming during hydrate dissociation, which can complicate industrial processes. researchgate.net

Ensuring the long-term stability and dispersibility of nanopromoters in aqueous solutions.

Understanding the precise molecular mechanisms by which different promoters enhance nucleation and growth, in order to design more effective additives.

Promoter Type Examples Promotion Mechanism Reference
ThermodynamicTetrahydrofuran (THF), CyclopentaneShifts phase equilibrium to milder conditions (higher T, lower P). researchgate.net
Kinetic (Surfactants)Sodium Dodecyl Sulfate (SDS)Reduces surface tension, increases gas/liquid interfacial area. researchgate.netmdpi.com
Kinetic (Biosurfactants)Rhamnolipids, SurfactinEnvironmentally friendly alternative to synthetic surfactants. frontiersin.orgmdpi.com
Kinetic (Nanomaterials)Graphene, Carbon NanotubesProvides nucleation sites, enhances heat and mass transfer. frontiersin.org

Understanding Complex Hydrate Systems in Porous Media

For applications related to geological storage or energy recovery, and to understand the natural occurrence of hydrates, it is essential to study the behavior of Ethane, 1,1-difluoro-, hydrate within porous media such as soils and sediments. The presence of a solid matrix introduces complexities not seen in bulk systems.

Future Directions:

Pore-Scale Visualization: High-resolution imaging techniques like micro-CT are needed to visualize hydrate formation, distribution, and dissociation within the pore networks of sediments. ku.ac.ae This will help elucidate how factors like pore size, mineralogy, and surface wettability influence hydrate morphology (e.g., pore-filling vs. grain-coating).

Impact on Geomechanical Properties: Research is needed to quantify how the formation of HFC-152a hydrate alters the mechanical properties of sediments, such as their strength and compressibility. This is critical for assessing reservoir stability during hydrate formation or dissociation.

Acoustic and Petrophysical Properties: Understanding how hydrate saturation affects the acoustic (P-wave and S-wave) and petrophysical (e.g., permeability, electrical resistivity) properties of sediments is crucial for developing reliable methods to detect and quantify these hydrates in geological settings. nih.govvitrek.com

Key Challenges:

Replicating the complex conditions of natural geological environments (pressure, temperature, fluid composition, sediment structure) in a laboratory setting. doe.gov

The heterogeneity of natural sediments makes it difficult to develop universally applicable models for hydrate behavior. ku.ac.ae

Understanding the multiphase flow dynamics of gas, water, and hydrate slurries through porous media.

Integration of Hydrate Research with Sustainable Energy Solutions

A key driver for future research on this compound is its potential role in sustainable energy technologies. HFC-152a is noted for having zero ozone depletion potential and a relatively low global warming potential compared to other fluorocarbons. wikipedia.orgecetoc.org

Future Directions:

Thermal Energy Storage: HFC-152a hydrate is a promising phase change material for cool storage in air conditioning and refrigeration systems. researchgate.net Future work should focus on optimizing the charge/discharge cycles, improving the heat transfer characteristics of hydrate slurries, and designing efficient and compact hydrate-based refrigeration systems. researchgate.netmdpi.com

Desalination: Hydrate-based desalination is an emerging technology where hydrate formation selectively incorporates water molecules, leaving behind salt and impurities. uotechnology.edu.iqakademiabaru.comatlantis-press.com Research is needed to improve the efficiency of water recovery and reduce the energy consumption of the process using HFC-152a as the guest molecule.

Gas Separation and Storage: While less common for HFC-152a, the fundamental principles of clathrate hydrate formation could be explored for separating it from other gas mixtures or for its dense, solid-state storage.

Key Challenges:

Improving the energy efficiency of hydrate-based technologies to make them competitive with conventional methods (e.g., lithium-ion batteries for energy storage, reverse osmosis for desalination).

Developing cost-effective and continuous processes for hydrate formation and dissociation on an industrial scale.

Ensuring the complete and efficient recycling of the HFC-152a guest molecule within a closed-loop system to prevent its release into the atmosphere. uotechnology.edu.iq

Q & A

Q. What are the standard experimental methods to determine thermodynamic properties of 1,1-difluoroethane (R152a) and its hydrate?

  • Methodological Answer : Thermodynamic properties such as enthalpy of reaction (ΔrH°) and phase equilibria are typically measured using calorimetry, gas-phase reaction kinetics, and PVT (pressure-volume-temperature) techniques. For example, ΔrH° values for reactions like hydrogenation of fluorinated compounds (e.g., C₂HClF₂ + 2H₂ → C₂H₄F₂ + HCl) are determined via calorimetric methods under controlled gas-phase conditions at specific temperatures (e.g., 410 K) . Henry’s Law constants for solubility in water are measured using static or dynamic gas-liquid equilibrium systems, with data compiled at 298.15 K . Hydrate phase equilibria are studied using high-pressure reactors to generate pressure-temperature (P-T) diagrams, often validated against models like the Chen–Guo or John–Holder equations .

Q. How do researchers measure phase equilibria of ethane hydrates under varying conditions?

  • Methodological Answer : Hydrate phase equilibria are experimentally determined using stirred autoclaves or sapphire cell setups. For instance, Englezos and Bishnoi (1988) developed a method to measure incipient equilibrium conditions for ethane hydrates in aqueous electrolyte solutions (e.g., NaCl, CaCl₂) by monitoring pressure and temperature changes during hydrate formation/dissociation . Data are cross-validated with thermodynamic models (e.g., van der Waals–Platteeuw) to account for ionic strength effects. Recent studies also use silica gel-confined systems to simulate porous media effects on hydrate stability .

Advanced Research Questions

Q. How can contradictions between molecular dynamics (MD) simulations and experimental data on thermal expansion of ethane hydrates be resolved?

  • Methodological Answer : Discrepancies arise from differences in force fields and boundary conditions. For example, MD simulations may fail to replicate negative thermal expansion observed experimentally near 0 K due to limitations in modeling guest-host interactions. Researchers address this by refining force fields using density functional theory (DFT)-derived parameters for hydrate cages and validating against experimental heat capacity (Cₚ) data . Comparative studies of methane, ethane, and CO₂ hydrates highlight the need to incorporate quantum mechanical effects at low temperatures .

Q. What methodologies are employed to assess the impact of electrolyte solutions on ethane hydrate stability?

  • Methodological Answer : Electrolyte effects are quantified using inhibition constants (e.g., Hammerschmidt equation) derived from equilibrium P-T data. For example, Englezos and Bishnoi (1991) measured inhibition in NaCl solutions by comparing hydrate dissociation pressures with/without salts . Advanced techniques include nuclear magnetic resonance (NMR) to probe water structure changes and neutron diffraction for hydrate lattice stability analysis. Computational methods like COSMO-RS predict activity coefficients of water in brines to refine thermodynamic models .

Q. How do confinement effects in porous media alter ethane hydrate equilibrium conditions?

  • Methodological Answer : Silica gels with controlled pore sizes (e.g., 3–7.5 nm) are used to study confinement. Zhang et al. (2002) observed elevated dissociation pressures in smaller pores due to capillary effects, but identical equilibrium pressures to bulk hydrates in ice-dominated systems below the quadruple point . Characterization involves mercury intrusion porosimetry for pore-size distribution and in-situ Raman spectroscopy to monitor hydrate phase transitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.